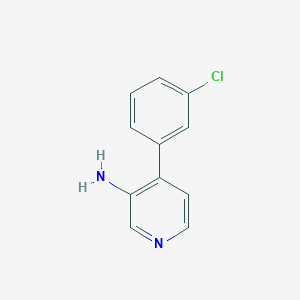

4-(3-Chlorophenyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the development of new therapeutic agents and functional materials. sciencepg.com The pyridine ring, a six-membered heterocycle with one nitrogen atom, imparts unique electronic properties and the ability to form hydrogen bonds, making it a favored scaffold in drug design. mdpi.com These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govtandfonline.comwisdomlib.org The adaptability of the pyridine core allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. researchgate.net

The synthesis of polysubstituted pyridines is a key area of focus in organic chemistry, with various methods being developed to efficiently construct these complex molecules. mdpi.com These synthetic advancements have further broadened the accessibility and application of pyridine derivatives in medicinal chemistry. sciencepg.com

Structural Framework and Chemical Environment of 4-(3-Chlorophenyl)pyridin-3-amine

The chemical compound this compound is defined by a pyridine ring substituted at the 4-position with a 3-chlorophenyl group and at the 3-position with an amino group. This specific arrangement of functional groups creates a distinct chemical environment that dictates its reactivity and potential biological interactions.

The key structural features include:

A Pyridine Core: This heterocyclic ring system is central to the molecule's identity.

An Amino Group at Position 3: The -NH2 group can act as a hydrogen bond donor and a nucleophile.

A 3-Chlorophenyl Group at Position 4: This aryl substituent introduces a degree of steric bulk and specific electronic effects due to the presence of the chlorine atom.

This combination of a halogenated aryl group and an amino-substituted pyridine ring makes it an interesting candidate for various chemical explorations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1374664-78-4 keyorganics.net |

| Molecular Formula | C11H9ClN2 keyorganics.net |

| Molecular Weight | 204.66 g/mol |

Note: Data sourced from publicly available chemical databases. Values may vary slightly between sources.

Overview of Research Motivations and Untapped Potential of this compound

Research into this compound and structurally similar compounds is often driven by the quest for novel therapeutic agents, particularly kinase inhibitors. The substitution pattern of this molecule makes it a potential scaffold for targeting the ATP-binding sites of various protein kinases, which are often dysregulated in diseases like cancer. nih.govnih.gov

For instance, related aminopyridine and aminopyrimidine structures have been investigated as inhibitors of kinases such as Protein Kinase B (PKB/Akt) and Epidermal Growth Factor Receptor (EGFR). nih.govbindingdb.orgacs.orgselleckchem.com The 3-chlorophenyl moiety can occupy hydrophobic pockets within the kinase domain, while the aminopyridine core can form crucial hydrogen bonds with the protein backbone. nih.gov

The untapped potential of this compound lies in its further derivatization and evaluation against a broader range of biological targets. Modifications to the amino group or the phenyl ring could lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Interdisciplinary Relevance of Aryl-Substituted Pyridines

The importance of aryl-substituted pyridines extends beyond medicinal chemistry into materials science and catalysis. The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds valuable as ligands in coordination chemistry and homogeneous catalysis. mdpi.comnih.gov The electronic properties of the aryl substituent can influence the catalytic activity of the resulting metal complexes. rsc.org

Furthermore, aryl-substituted pyridines can serve as building blocks for the synthesis of more complex heterocyclic systems and functional organic materials. acs.orgnih.gov Their diverse reactivity and modular nature make them attractive targets for synthetic chemists across various disciplines. The development of efficient methods for the arylation of pyridines continues to be an active area of research, highlighting the ongoing demand for these versatile compounds. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

4-(3-chlorophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 |

InChI Key |

QXOLJEFTHVRARA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 4-(3-Chlorophenyl)pyridin-3-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered: cleavage of the C-C bond between the pyridine (B92270) and the chlorophenyl ring, and disconnection of the C-N bond of the amine group.

This strategy is one of the most common and effective approaches for the synthesis of 4-arylpyridines. The disconnection of the bond between the pyridine C4 and the 3-chlorophenyl group leads to a pyridinyl synthon and a phenyl synthon.

Figure 1: Retrosynthetic disconnection at the C-C (Aryl-Pyridine) bond.

This disconnection points towards a metal-catalyzed cross-coupling reaction as the key bond-forming step. The synthetic equivalents for these synthons would be a 4-halo-pyridin-3-amine (where the halogen is typically Cl, Br, or I) and a (3-chlorophenyl)boronic acid or its ester derivative. The Suzuki-Miyaura coupling is a prime candidate for this transformation due to its high functional group tolerance and generally good yields. nih.gov

Alternatively, one could envision a coupling between a 4-pyridylboronic acid derivative and a 1-chloro-3-halobenzene. However, the former approach is often more practical due to the availability and reactivity of the starting materials.

Disconnecting the C-N bond at the 3-position of the pyridine ring suggests the introduction of the amino group onto a pre-formed 4-(3-chlorophenyl)pyridine (B1610065) core.

Figure 2: Retrosynthetic disconnection at the C-N (Amine) bond.

This approach relies on the amination of a pyridine ring. A classical method for this transformation is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide. wikipedia.org However, the regioselectivity of the Chichibabin reaction can be a significant challenge. For a 4-substituted pyridine, amination typically occurs at the 2- and 6-positions due to the electronic nature of the pyridine ring. ntu.edu.sg Therefore, direct amination of 4-(3-chlorophenyl)pyridine would likely yield the 2-amino isomer as the major product, making this route less efficient for obtaining the desired 3-amino isomer.

Alternative methods for introducing an amino group at the 3-position would likely involve a multi-step sequence, such as nitration followed by reduction, but this also faces challenges with regioselectivity.

Established Synthetic Routes to Pyridinamines and Arylpyridines Applicable to this compound

Several established synthetic methodologies can be adapted for the synthesis of this compound, drawing from the general synthesis of substituted pyridines and aminopyridines.

Classical pyridine ring synthesis methods involve the condensation of smaller acyclic precursors.

The Hantzsch pyridine synthesis is a well-known multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). wikipedia.orgorganic-chemistry.org This reaction first produces a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.orgchemtube3d.com While highly versatile for preparing symmetrically substituted pyridines, the standard Hantzsch synthesis is not directly applicable for the regioselective synthesis of this compound due to the resulting substitution pattern, which typically places ester groups at the 3- and 5-positions. Modifications of the Hantzsch synthesis exist, but achieving the specific 3-amino-4-aryl substitution pattern in a single step remains a significant challenge.

The Chichibabin pyridine synthesis (not to be confused with the Chichibabin amination reaction) involves the condensation of aldehydes and ketones with ammonia or amines to form pyridines. However, like the Hantzsch synthesis, controlling the regioselectivity to obtain the desired product is difficult.

A more tailored approach for constructing the 3-amino-4-arylpyridine scaffold involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This has been shown to produce 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can be further elaborated to 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov While not a direct route to the target molecule, it demonstrates a strategy for constructing a similarly substituted pyridine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly suitable for the synthesis of 4-arylpyridines. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. libretexts.org This reaction is particularly well-suited for the synthesis of this compound, following the retrosynthetic disconnection of the C-C bond.

The key reaction would involve the coupling of a 4-halo-3-aminopyridine derivative with (3-chlorophenyl)boronic acid. A study on the synthesis of novel pyridine derivatives demonstrated the successful Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov This suggests that a similar coupling with 4-chloro- or 4-bromo-3-aminopyridine and (3-chlorophenyl)boronic acid is a feasible approach. The protection of the amino group may be necessary to avoid side reactions, for instance, by converting it to an acetamide. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 | nih.gov |

| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | researchgate.net |

| 4'-Bromoterpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 85 | rsc.org |

| 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | Good | proprogressio.hu |

This table presents data for structurally related couplings to illustrate typical reaction conditions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts with phosphine (B1218219) ligands are commonly employed. libretexts.org The reactivity of the halopyridine follows the general trend I > Br > Cl. While chloro-pyridines are less reactive, the use of specialized ligands and conditions can facilitate their coupling. libretexts.org

Metal-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Stille Coupling Variants

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.org This methodology is well-suited for the synthesis of this compound due to the stability of organostannane reagents and their tolerance of a wide array of functional groups, including amines. thermofisher.com

A plausible route involves the coupling of a 4-halo-3-aminopyridine derivative with an organostannane, such as (3-chlorophenyl)tributylstannane. To prevent side reactions with the amino group, it is often protected with a labile group like pivaloyl (Piv) or tert-butoxycarbonyl (Boc). The synthesis would commence with the halogenation of 3-aminopyridine, followed by protection of the amino group, and then the key Stille coupling step. The final step would be the deprotection of the amine. The reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in an inert solvent like toluene or DMF. organic-chemistry.org

Table 1: Representative Conditions for Stille Coupling in Pyridine Systems

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Ref. |

| 4-Iodo-3-pivaloylaminopyridine | (3-Chlorophenyl)tributylstannane | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (10) | DMF | 80 | 75-90 (Est.) | organic-chemistry.org |

| Allenylstannane | Organic Iodide | Pd(PPh₃)₄ (5) | None | LiCl | THF | 65 | 85-95 | organic-chemistry.org |

| Vinylstannane | Iodobenzene | Pd₂(dba)₃ (cat.) | Tri-2-furylphosphine (cat.) | Bu₃SnCl (6), KF | THF | RT | 21 | msu.edu |

Innovations in Stille coupling include the development of protocols that are catalytic in tin, which addresses the toxicity and removal issues associated with stoichiometric organotin reagents. msu.edu By using a combination of an organotin halide, a silane (B1218182) reducing agent (like PMHS), and a fluoride (B91410) source, the active organostannane can be regenerated in situ, minimizing tin waste. msu.edu

Negishi Coupling Approaches

The Negishi coupling is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organozinc compound with an organic halide or triflate. orgsyn.org It is renowned for its high yields and tolerance of various functional groups. orgsyn.org The synthesis of this compound via Negishi coupling can be envisioned by coupling a 4-halopyridin-3-amine (or a protected precursor) with a (3-chlorophenyl)zinc halide.

The requisite pyridyl zinc halide can be generated through transmetallation from a pyridyllithium compound or by the direct insertion of activated zinc into a pyridyl halide. orgsyn.org Research has shown that in dihalopyridines, coupling occurs selectively at the more reactive halogen position (e.g., C2-halo over C3-halo). orgsyn.org For the target molecule, a 4-iodo or 4-bromopyridin-3-amine precursor would be ideal. A key study demonstrated the successful Negishi coupling of 3-pyridyl organometallics with 4-chloro-3-nitropyridine (B21940), establishing a precedent for coupling at the pyridine C4 position. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).

Table 2: Illustrative Conditions for Negishi Coupling in Heterocyclic Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Ref. |

| 2-Bromo-5-methylpyridine | Pyridylzinc chloride | Pd(PPh₃)₄ (4) | None | THF | 65 | 78 | orgsyn.org |

| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | None | THF | RT to 50 | 56 | nih.gov |

| 4-(N-BOC-piperidyl)zinc iodide | Aryl Halide | Cl₂Pd(dppf) (5) | None (dppf) | THF, NMP | 65 | 80-95 | nih.gov |

Metal-Catalyzed Amination Strategies for C-N Bond Formation

An alternative synthetic disconnection involves forming the C-N bond as a key step. This is typically achieved by coupling a pre-formed 4-(3-chlorophenyl)pyridine bearing a leaving group (e.g., a halogen) at the C3 position with an amine source.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides/triflates and amines. wikipedia.org This reaction has seen extensive development, with multiple generations of phosphine ligands enabling the coupling of a vast range of substrates under mild conditions. wikipedia.orgcapes.gov.br To synthesize this compound, one could perform a Buchwald-Hartwig amination on a 3-halo-4-(3-chlorophenyl)pyridine intermediate using an ammonia equivalent. The use of specialized ligands, such as BippyPhos or those from the Josiphos family, in combination with a palladium source like [Pd(cinnamyl)Cl]₂, has been shown to be effective for the monoarylation of ammonia. nih.gov

The reaction requires a base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), to facilitate the deprotonation of the amine and catalyst turnover. chemspider.com

Table 3: Conditions for Buchwald-Hartwig Amination of Pyridines

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOt-Bu | Toluene | 80 | 60 | chemspider.com |

| (Hetero)aryl Chlorides | Various Amines | [Pd(cinnamyl)Cl]₂ (1-2) | BippyPhos (2-4) | K₃PO₄ | Toluene | 110 | 70-98 | nih.gov |

| 4-Bromotoluene | Morpholine | Pd(I) Dimer (1) | DavePhos (L2) | NaOt-Bu | 1,4-Dioxane | 80-100 | >95 | rsc.org |

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of aryl halides. organic-chemistry.org Modern Ullmann-type aminations utilize catalytic amounts of copper, often in the presence of a ligand, to couple aryl halides with amines, amides, and other nitrogen nucleophiles. These methods offer a cost-effective alternative to palladium-based systems.

A viable Ullmann-type synthesis of the target compound could involve the reaction of 3-halo-4-(3-chlorophenyl)pyridine with ammonia or a protected amine source, catalyzed by a copper(I) salt such as CuI. Ligandless systems or those employing simple, inexpensive ligands are often preferred. For instance, a supported Cu(I) catalyst has been successfully used for the C-N coupling of anilines with 4-chloropyridine, demonstrating the feasibility of this approach for functionalizing the pyridine core. mdpi.com

Table 4: Conditions for Ullmann-Type C-N Coupling

| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 4-Chloropyridinium chloride | Substituted Anilines | Supported Cu(I) (2.7) | None | K₂CO₃ | Isopropanol | Reflux | 55-85 | mdpi.com |

| Aryl Halide | Malonates | CuI (5) | L-proline | K₂CO₃ | DMSO | 90 | 81-96 | organic-chemistry.org |

Direct and Convergent Synthesis of this compound Scaffolds

To enhance synthetic efficiency, reduce waste, and shorten reaction times, multi-component and one-pot strategies are highly desirable.

One-Pot Reaction Sequences for Enhanced Efficiency

A one-pot synthesis involves conducting multiple reaction steps sequentially in the same vessel without isolating intermediates. For a molecule like this compound, a convergent one-pot strategy could be devised based on established pyridine synthesis methodologies. For example, a three-component reaction, analogous to the Hantzsch or Bohlmann-Rahtz pyridine syntheses, could potentially be adapted.

A hypothetical but plausible one-pot approach could involve the condensation of a β-ketoester, an activated alkene or alkyne derived from 3-chlorobenzaldehyde, and an ammonia source. For instance, the reaction of 4-(3-chlorophenyl)-3-buten-2-one with ethyl 3-aminocrotonate could, in principle, lead to a dihydropyridine (B1217469) intermediate that subsequently oxidizes to the desired aromatic pyridine core. While direct literature for this specific transformation is scarce, one-pot syntheses of other complex heterocyclic systems, such as wikipedia.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aldehydes, demonstrate the power of this approach. rsc.org Similarly, three-component syntheses of triazines from aldehydes, amines, and cyanoguanidine under microwave irradiation highlight the potential for rapid, one-pot construction of N-heterocycles. researchgate.net

Modular Synthesis Utilizing Pre-functionalized Building Blocks

The synthesis of this compound is effectively achieved through modular strategies that assemble the molecule from pre-functionalized pyridine and phenyl components. This approach offers significant flexibility, allowing for the late-stage introduction of structural diversity. The primary methods involve the formation of the key carbon-carbon bond between the pyridine ring and the 3-chlorophenyl group, typically via transition-metal-catalyzed cross-coupling reactions.

A prevalent strategy involves a Suzuki-Miyaura coupling, which joins a halogenated pyridine derivative with an appropriate boronic acid or ester. For instance, the coupling of a 4-halo-pyridin-3-amine with (3-chlorophenyl)boronic acid, catalyzed by a palladium complex, directly forms the desired C-C bond. The choice of catalyst, ligand, and base is crucial for achieving high yields. Alternatively, a 3-amino-4-halopyridine can be coupled with the boronic acid. The reactivity of the halogen (I > Br > Cl) dictates the reaction conditions, with more robust catalysts and ligands often required for less reactive chlorides. researchgate.netmdpi.com

Another powerful modular approach is the Negishi cross-coupling, which utilizes an organozinc reagent. organic-chemistry.org This method can be particularly effective for constructing C(sp²)-C(sp²) bonds and often exhibits high functional group tolerance. Similarly, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines through a reaction cascade involving C-N bond formation, electrocyclization, and oxidation. nih.gov

These modular methods rely on the commercial availability or straightforward synthesis of the key building blocks, such as halogenated aminopyridines and substituted phenylboronic acids.

Table 1: Representative Modular Cross-Coupling Strategies for Pyridine Synthesis

| Coupling Reaction | Pyridine Precursor | Phenyl Precursor | Catalyst/Reagents Example | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-pyridin-3-amine | (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄ | Well-established, good functional group tolerance. mdpi.com |

| Negishi | 4-Halo-pyridin-3-amine | (3-Chlorophenyl)zinc chloride | Pd₂(dba)₃, X-Phos | Mild conditions, use of organozinc reagents. organic-chemistry.org |

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have emphasized the development of more sustainable and efficient methods. These modern approaches are increasingly being applied to the synthesis of complex heterocyclic molecules like this compound.

Green Chemistry Principles in Synthetic Design (e.g., Solvent Selection, Atom Economy)

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. rsc.org For a molecule like this compound, this involves designing routes with high atom economy, minimizing the use of hazardous solvents and reagents, and improving energy efficiency.

Solvent selection is another critical aspect. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695) can significantly improve the environmental profile of a synthesis. researchgate.netresearchgate.net For example, Suzuki-Miyaura couplings have been successfully performed in aqueous media, reducing the reliance on organic solvents. researchgate.net

Photocatalytic and Electrocatalytic Approaches for Bond Formation

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for forming challenging chemical bonds under mild conditions. researchgate.net These methods utilize light energy or electricity, respectively, to generate reactive radical intermediates that can participate in C-C or C-heteroatom bond formation.

For the synthesis of 4-arylpyridines, photoredox catalysis can facilitate Minisci-type reactions, where alkyl or aryl radicals are added to the protonated pyridine ring. organic-chemistry.org This allows for the direct C-H functionalization of the pyridine core, avoiding the need for pre-halogenation. For example, a photocatalyst like 4CzIPN can be used to generate an aryl radical from a corresponding aryl halide, which then adds to the pyridine ring. orgsyn.org

Electrocatalysis offers another sustainable pathway. Electrocatalytic hydrogenation using a membrane electrode assembly can hydrogenate pyridines to piperidines at ambient temperature and pressure, demonstrating a method for modifying the pyridine core with high energy efficiency. acs.org Furthermore, electrocatalytic decarboxylative cross-coupling reactions provide a modern, modular way to link complex fragments, offering an alternative to traditional cross-coupling methods. nih.gov These techniques represent the frontier of synthetic chemistry, offering milder and more sustainable routes to complex molecules.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. acs.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and simplified scalability. vcu.edunih.gov

The synthesis of substituted pyridines and other heterocycles has been successfully adapted to flow chemistry systems. uc.pt For example, multi-step sequences, including condensation, cyclization, and purification, can be "telescoped" into a single, continuous process. acs.orgnih.gov An automated flow synthesis can combine a photoredox-catalyzed hydroaminoalkylation with an intramolecular SNAr or a palladium-catalyzed C-N coupling to produce complex fused pyridine systems in a highly modular fashion. nih.gov This approach allows for rapid library synthesis and optimization, making it a powerful tool for drug discovery and process development. The ability to safely handle reactive intermediates and operate at elevated temperatures and pressures can lead to significantly higher yields and productivities compared to batch methods. vcu.edunih.gov

Optimization Strategies for Yield and Reaction Selectivity

Achieving high yield and selectivity is paramount in the synthesis of a specific isomer like this compound, especially when multiple reactive sites are present on the precursors. Optimization often focuses on the catalyst system, particularly the choice of metal and supporting ligands.

Ligand Design and Catalyst Tuning

In transition-metal-catalyzed cross-coupling reactions, the ligand bound to the metal center plays a pivotal role in determining the catalyst's activity, stability, and selectivity. acs.org The development of specialized ligands has been crucial for overcoming challenges in pyridine synthesis.

For Suzuki-Miyaura couplings involving heteroaryl halides, the choice of ligand can prevent side reactions like debromination and improve yields. rsc.org For example, sterically hindered biaryl phosphine ligands like XPhos or SPhos have proven highly effective in promoting the coupling of challenging substrates, including electron-deficient or sterically hindered aryl chlorides. organic-chemistry.orgacs.org

Ligand design is especially critical for controlling site-selectivity in the cross-coupling of di- or tri-halogenated pyridines. By carefully selecting the ligand, it is possible to direct the reaction to a specific position that might otherwise be less reactive. For instance, using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position of a 2,4-dichloropyridine (B17371) with high selectivity, overriding the conventional preference for reaction at the C2 position. nsf.gov Conversely, changing the ligand or even running the reaction under ligand-free conditions can switch the selectivity to a different position. nsf.govnih.gov This level of catalyst and ligand tuning is essential for the efficient and selective synthesis of polysubstituted pyridines.

Table 2: Ligand Effects on Selectivity in Pyridine Cross-Coupling

| Substrate | Ligand/Conditions | Primary Coupling Site | Key Outcome | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Sterically Hindered NHC | C4 | Reverses conventional C2 selectivity. | nsf.gov |

| 3,5-Dichloropyridazine | Different Phosphine Ligands | C3 or C5 | Site-selectivity is switchable based on ligand choice. | nih.gov |

Chemical Reactivity and Functional Group Transformations of 4 3 Chlorophenyl Pyridin 3 Amine

Reactivity at the Pyridine (B92270) Heterocycle

The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

Like benzene, pyridine is aromatic, but it undergoes electrophilic aromatic substitution (EAS) with much greater difficulty. libretexts.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density inductively. youtube.comyoutube.com Furthermore, the nitrogen's lone pair can coordinate with the Lewis acid catalysts typically required for these reactions, leading to the formation of a pyridinium (B92312) salt. This further deactivates the ring and makes substitution even more challenging, often requiring harsh reaction conditions such as high temperatures. youtube.comyoutube.com

When EAS does occur on an unsubstituted pyridine ring, substitution generally takes place at the 3-position (meta-position). libretexts.orgyoutube.com This is because the cationic intermediates formed by attack at the 2- or 4-positions have a particularly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom. youtube.com

In the case of 4-(3-Chlorophenyl)pyridin-3-amine, the reactivity is more complex:

Amino Group (-NH₂): The primary amine at C-3 is a powerful activating group and is ortho-, para-directing. It strongly donates electron density to the ring via resonance, making the ortho (C-2, C-4) and para (C-6) positions more nucleophilic.

Pyridine Nitrogen: This atom strongly deactivates the ring, particularly at the C-2, C-4, and C-6 positions.

The combined influence suggests that electrophilic attack is challenging. The activating effect of the C-3 amino group would direct incoming electrophiles to the C-2 and C-6 positions. However, these positions are the most deactivated by the ring nitrogen. Therefore, forcing conditions would be necessary, and a mixture of products could be anticipated. Standard EAS reactions like nitration and halogenation often require vigorous conditions and may result in low yields. youtube.commasterorganicchemistry.com The Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings. youtube.com

Nucleophilic Attack on the Pyridine Ring (if Activated)

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. researchgate.net This reactivity is enhanced by the presence of electron-withdrawing groups or by converting the pyridine to a pyridinium salt.

A relevant transformation is the rearrangement of 3-halo-4-aminopyridines upon reaction with acyl chlorides, which proceeds through an intramolecular nucleophilic aromatic substitution. lookchem.comnih.gov This type of reactivity highlights the potential for nucleophiles to attack the pyridine ring, particularly at the C-4 position, leading to substitution or rearrangement products.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reaction with electrophiles. libretexts.orgyoutube.com

N-Oxidation: Pyridine and its derivatives can be oxidized to form pyridine N-oxides using reagents like peroxy acids. This transformation is significant as the resulting N-oxide group alters the ring's reactivity, activating the C-2 and C-4 positions for both nucleophilic and electrophilic attack.

N-Alkylation: The pyridine nitrogen readily acts as a nucleophile, reacting with alkylating agents such as alkyl halides to form quaternary N-alkylpyridinium salts. youtube.compsu.edu This reaction is analogous to the Menshutkin reaction for tertiary amines. wikipedia.org The formation of the pyridinium salt further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic addition.

Cycloaddition Reactions Involving the Pyridine Ring

Pyridine derivatives can participate in various cycloaddition reactions, although they are often less reactive than their carbocyclic counterparts. Their involvement typically requires activation. For instance, N-alkyl oxidopyridinium ions, formed from the N-alkylation of hydroxypyridines, can undergo [4+3] cycloaddition reactions with dienes to rapidly generate complex bicyclic nitrogenous structures. nih.govresearchgate.net Other strategies involve formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones to construct the pyridine scaffold itself. nih.gov While direct cycloaddition involving the this compound core is not prominently documented, its pyridine structure suggests a potential for such transformations upon appropriate functionalization, for example, by conversion into a pyridinium betaine. More recently, pyridine-boryl radicals have been used to catalyze [3π + 2σ] cycloaddition reactions to create pyridine bioisosteres. chemrxiv.org

Reactivity of the Primary Amine Moiety at C-3

The primary amine group at the C-3 position is a key center of reactivity, behaving as a typical aromatic amine. It is nucleophilic and can undergo a variety of common transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen of the primary amine can readily attack various electrophilic reagents.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This reaction is often used as a protective strategy for the amine group to moderate its reactivity or to introduce new functionalities. libretexts.orgucanr.edu

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides N-sulfonylated products (sulfonamides). Sulfonamides have distinct chemical properties from amides and are important in medicinal chemistry.

Alkylation: N-alkylation of primary amines with alkyl halides can be challenging to control as the reaction tends to proceed past the mono-alkylation stage to give mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com However, selective mono-alkylation can be achieved under specific controlled conditions, for example by using a competitive deprotonation/protonation strategy or via reductive amination. rsc.orgacs.org

Table 1: Summary of Potential Reactions at the Pyridine Heterocycle

| Reaction Type | Reagents & Conditions | Expected Product Type | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄, high temp. | Substituted pyridine | Generally low reactivity and yield. Substitution likely directed to C-2 and C-6 due to the C-3 amino group, but deactivated by the ring nitrogen. youtube.comyoutube.com |

| Nucleophilic Aromatic Substitution | Strong nucleophile, possibly with ring activation (e.g., acid) | Substituted pyridine | Ring is susceptible at C-2, C-4, C-6. C-4 is a likely site for attack. researchgate.netlookchem.com |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine N-oxide | Activates the ring for further functionalization. |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylpyridinium salt | Forms a quaternary salt, activating the ring towards nucleophiles. youtube.compsu.edu |

| [4+3] Cycloaddition | Requires conversion to oxidopyridinium ion + diene | Bicyclic heterocycle | A potential pathway for creating complex scaffolds. nih.govresearchgate.net |

Table 2: Summary of Reactions at the Primary Amine Moiety

| Reaction Type | Reagents & Conditions | Product Class | Notes |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or anhydride, base | Amide | A common and generally high-yielding reaction. ucanr.edu |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), base | Sulfonamide | Forms a stable sulfonamide linkage. |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Often leads to over-alkylation; requires specific methods for selective mono-alkylation. wikipedia.orgmasterorganicchemistry.com |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amine at the 3-position of the pyridine ring is a key functional group that can undergo diazotization to form a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. youtube.com The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent reactions to introduce a wide range of substituents onto the pyridine ring.

Sandmeyer Reaction:

The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Sandmeyer reaction to aromatic amines suggests its feasibility. organic-chemistry.orgnih.gov For instance, the reaction of the corresponding diazonium salt with copper(I) chloride would be expected to yield 3-chloro-4-(3-chlorophenyl)pyridine.

Gattermann Reaction:

The Gattermann reaction offers an alternative method for formylating aromatic compounds. wikipedia.org In the context of the diazonium salt derived from this compound, the Gattermann reaction could potentially be used to introduce a formyl group at the 3-position of the pyridine ring. This reaction typically employs a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org A safer modification of this reaction utilizes zinc cyanide, which generates the necessary hydrogen cyanide in situ. wikipedia.org

Condensation Reactions with Aldehydes and Ketones

The primary amine functionality of this compound can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can serve as a valuable intermediate for further synthetic transformations.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | N-Benzylidene-4-(3-chlorophenyl)pyridin-3-amine |

| This compound | Acetone | N-(Propan-2-ylidene)-4-(3-chlorophenyl)pyridin-3-amine |

Formation of Heterocyclic Rings from the Amine (e.g., Imidazoles, Triazoles)

The amine group in this compound is a key precursor for the construction of various fused heterocyclic ring systems, such as imidazoles and triazoles. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Imidazoles: The synthesis of imidazoles often involves the reaction of a 1,2-diamino compound with a carboxylic acid or its derivative. While this compound itself is not a 1,2-diamine, it can be a starting material for creating precursors to imidazoles. For example, functionalization of the adjacent position on the pyridine ring could lead to a suitable intermediate for imidazole (B134444) ring formation. rsc.orgorganic-chemistry.orgresearchgate.net

Triazoles: The formation of triazole rings can be achieved through various synthetic routes. nih.govfrontiersin.org One common method involves the reaction of an azide (B81097) with an alkyne (Huisgen cycloaddition). nih.gov Another approach involves the cyclization of appropriately substituted hydrazones. nih.gov For instance, the diazotization of this compound followed by reduction could yield a hydrazine (B178648) derivative, which could then be used to construct a triazole ring. acs.orgnih.govorganic-chemistry.org

Reactivity of the Chlorophenyl Substituent at C-4

The chlorine atom on the phenyl ring at the C-4 position of the pyridine offers another site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Carbonylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The chloro substituent on the phenyl ring of this compound can act as a handle for these transformations, although it is generally less reactive than the corresponding bromo or iodo derivatives.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of an alkynyl-substituted phenylpyridine derivative. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

| Coupling Partner | Catalyst System | Product |

| Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 4-(3-(Phenylethynyl)phenyl)pyridin-3-amine |

| Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 4-(3-((Trimethylsilyl)ethynyl)phenyl)pyridin-3-amine |

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene like styrene, under Heck conditions, would lead to the formation of a stilbene-like derivative.

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. The chlorophenyl group of this compound can undergo carbonylation to produce various carbonyl-containing compounds, such as esters, amides, or aldehydes, depending on the nucleophile present in the reaction mixture.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally challenging due to the deactivating nature of the chlorine atom and the electron-richness of the phenyl ring. However, SNAr reactions on pyridine rings are more feasible, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the intermediate Meisenheimer complex. lookchem.comvaia.comyoutube.comnih.gov Direct nucleophilic substitution of the chlorine on the phenyl ring would likely require harsh reaction conditions or the presence of strong electron-withdrawing groups on the phenyl ring, which are not present in this molecule.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). baranlab.orgharvard.eduwikipedia.orgorganic-chemistry.org In this compound, both the amino group and the pyridine nitrogen have the potential to act as directing groups. The amino group can direct lithiation to the 2- and 4-positions of the pyridine ring, while the pyridine nitrogen can direct lithiation to the 2- and 6-positions. The chloro substituent on the phenyl ring could also potentially direct metalation to the ortho positions on the phenyl ring. However, the relative directing ability of these groups and the potential for competing reactions would need to be carefully considered and experimentally determined. researchgate.net

| Directing Group | Potential Site of Metalation |

| 3-Amino group | C-2 and C-4 of the pyridine ring |

| Pyridine Nitrogen | C-2 and C-6 of the pyridine ring |

| 3-Chloro group | C-2' and C-6' of the phenyl ring |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step from three or more starting materials. The inherent structural features of this compound, namely the presence of a nucleophilic amino group and the pyridine ring, theoretically permit its participation in a variety of MCRs.

However, a comprehensive review of the current scientific literature reveals a notable absence of studies detailing the use of this compound as a reactant in multi-component reactions. While MCRs such as the Ugi, Biginelli, and Groebke-Blackburn-Bienaymé reactions frequently employ amine components, specific examples incorporating the title compound have not been reported. researchgate.netmdpi.comwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The Ugi four-component reaction, for instance, typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. mdpi.comwikipedia.orgresearchgate.net Similarly, the Biginelli reaction condenses an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. organic-chemistry.org

Despite the synthetic potential, research has yet to explore the integration of this compound into these or other MCR frameworks. Consequently, there is no available data on the specific reaction conditions, scope, or products for MCRs involving this compound.

Computational and Theoretical Studies of 4 3 Chlorophenyl Pyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule governs its stability, reactivity, and spectroscopic properties. Analysis of the electronic structure of 4-(3-Chlorophenyl)pyridin-3-amine would offer deep insights into its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich aminopyridine ring, suggesting its potential to act as an electron donor in chemical reactions. Conversely, the LUMO would be expected to be distributed across the electron-deficient regions of the molecule, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

| Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | Likely localized on the aminopyridine moiety. | Indicates the molecule's ability to act as a nucleophile or electron donor. |

| LUMO | Expected to be distributed over the chlorophenyl and pyridine (B92270) rings. | Suggests the molecule's capacity to act as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | The energy difference between these orbitals. | A smaller gap would suggest higher polarizability and greater chemical reactivity. |

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen) and an electronegative substituent (chlorine). A calculated electrostatic potential (ESP) map would visually represent the charge distribution.

Regions of negative electrostatic potential, typically shown in red or yellow, would be expected around the nitrogen atom of the pyridine ring and the amine group, indicating areas prone to electrophilic attack. Conversely, areas of positive electrostatic potential, often depicted in blue, would be anticipated around the hydrogen atoms of the amine group and potentially the chlorophenyl ring, highlighting sites susceptible to nucleophilic attack.

Furthermore, the presence of the aminopyridine scaffold introduces the possibility of tautomerism. The amine group (-NH2) could potentially exist in equilibrium with its imine tautomer. Theoretical calculations would be essential to determine the relative energies of these tautomeric forms and to predict which form is more stable under various conditions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of this compound is not rigid. Rotation around the single bond connecting the phenyl and pyridine rings, as well as rotations involving the amine group, allows the molecule to adopt various conformations.

The rotation of the 3-chlorophenyl group relative to the pyridin-3-amine core is a key conformational feature. This rotation is not free and is associated with an energy barrier. The height of this rotational barrier is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridine ring.

Similarly, the amine group can undergo rotation and inversion. Computational modeling can quantify the energy barriers associated with these motions, providing insight into the flexibility of this functional group.

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle between the two rings, would be instrumental in identifying the most stable conformations (global minima) and other low-energy, stable conformations (local minima). The global minimum would represent the most populated conformation of the molecule at equilibrium. These studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

| Conformational Feature | Parameter to be Calculated | Significance |

| Phenyl-Pyridine Torsion | Rotational energy barrier | Determines the degree of flexibility and the preferred orientation of the two rings. |

| Amine Group Rotation | Rotational energy barrier | Provides insight into the dynamics of this key functional group. |

| Overall Conformation | Global and local energy minima | Identifies the most stable three-dimensional structures of the molecule. |

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound, featuring a pyridine ring and an amino group, suggests the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the hydrogen atom of the amino group (-NH2) and the nitrogen atom of the pyridine ring. This type of interaction is common in 2-aminopyridine (B139424) and its derivatives and plays a crucial role in determining the molecule's conformation and stability.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for understanding the electronic structure and reactivity of molecules like this compound at the atomic level.

Prediction of Spectroscopic Parameters (Theoretical Vibrational Frequencies, Electronic Transitions)

Density Functional Theory (DFT) and ab initio methods are powerful techniques for predicting various spectroscopic parameters. By calculating the theoretical vibrational frequencies, researchers can assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular vibrations, such as the stretching and bending of N-H, C-N, C-C, and C-Cl bonds. This comparison between theoretical and experimental spectra helps to confirm the molecular structure.

Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. These calculations provide information about the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals. Understanding these transitions is crucial for characterizing the photophysical properties of the compound. For many organic molecules, DFT calculations have been shown to provide results that are in good agreement with experimental data. nih.govresearchgate.net

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amino Group | 3400-3500 |

| C-N Stretch | Pyridine Ring | 1300-1400 |

| C-Cl Stretch | Chlorophenyl Group | 700-800 |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000-3100 |

Note: This table is hypothetical and illustrates the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)

Quantum chemical calculations can also provide valuable insights into the chemical reactivity of this compound. Reactivity descriptors, such as Fukui functions and local ionization potentials, can identify the most reactive sites within the molecule.

Fukui functions indicate the change in electron density at a particular site when the total number of electrons in the molecule changes. This helps to predict where nucleophilic or electrophilic attacks are most likely to occur. The local ionization potential, on the other hand, provides a measure of the energy required to remove an electron from a specific point on the molecule's surface, highlighting regions susceptible to oxidation. These descriptors are crucial for understanding the reaction mechanisms and designing new synthetic pathways involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Interactions with Model Biological Membranes (e.g., Lipid Bilayers)

Given its structure, this compound may have the potential to interact with biological membranes. MD simulations can be used to model the interaction of this compound with a model lipid bilayer, which serves as a simplified representation of a cell membrane. These simulations can reveal whether the molecule tends to adsorb onto the membrane surface, insert into the hydrophobic core of the bilayer, or pass through the membrane.

By analyzing the trajectory of the molecule and its interactions with the lipid molecules, researchers can gain a detailed understanding of the forces driving these processes. This information is particularly valuable for assessing the potential bioavailability and biological activity of the compound. The principles of such simulations are well-established and have been applied to a wide range of molecules to understand their membrane permeability and interactions. nih.govnih.gov

Prediction of Reaction Pathways and Transition State Geometries

Computational quantum mechanics allows for the detailed exploration of potential chemical transformations involving this compound. By modeling reactions at the atomic level, it is possible to predict the most likely pathways a reaction will follow and to characterize the high-energy transition states that govern the reaction rate.

The prediction of reaction pathways typically involves the use of methods like Density Functional Theory (DFT). mdpi.com Researchers can propose a hypothetical reaction, such as N-alkylation of the pyridine ring, acylation of the amino group, or cross-coupling reactions. DFT calculations can then be used to determine the geometries of the reactants, products, and any intermediates. A key aspect of this process is the location and characterization of the transition state geometry, which represents the energy maximum along the reaction coordinate. sparkle.pro.br The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the feasibility and rate of a reaction. purdue.edu

For instance, a computational study could compare the activation energies for electrophilic attack at the pyridine nitrogen versus the exocyclic amine nitrogen to predict regioselectivity. Such studies have been used to rationalize and predict the outcomes of reactions involving substituted pyridines. nih.govacs.org The process involves automated searches for reaction pathways on a potential energy surface, which can reveal not only the expected products but also potential side-products. nih.govuchicago.edu

Interactive Table 1: Hypothetical Calculated Reaction Parameters for this compound

This table illustrates the type of data generated from a computational study on reaction pathways. The values are hypothetical and for illustrative purposes only.

| Reaction Type | Proposed Reagent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| N-Alkylation | Methyl Iodide | 18.5 | Favorable at pyridine N |

| N-Acylation | Acetyl Chloride | 12.2 | Favorable at exocyclic amine |

| Suzuki Coupling | Phenylboronic Acid | 25.1 | Possible at chloro position |

In Silico Screening and Pharmacophore Modeling

In silico screening and pharmacophore modeling are foundational techniques in computer-aided drug design (CADD) used to identify and optimize biologically active molecules. Given that the aminopyridine scaffold is a common feature in many kinase inhibitors, these methods are particularly relevant for exploring the therapeutic potential of this compound. nih.govacs.orguniroma1.it

When the three-dimensional structure of a biological target is unknown, but a set of active ligand molecules exists, a ligand-based pharmacophore model can be generated. mdpi.comwjgnet.com This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by the target receptor and elicit a biological response. For this compound, analogs would likely include other known kinase inhibitors containing the 4-anilinopyridine or aminopyridine core. nih.govuniroma1.it

The process involves aligning a set of active analogs and identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. wjgnet.com For kinase inhibitors, a typical pharmacophore model often includes a hydrogen bond donor/acceptor feature that interacts with the "hinge" region of the kinase ATP-binding site, along with hydrophobic and aromatic features that occupy adjacent pockets. acs.orgwjgnet.com The resulting pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.govelsevierpure.com

Interactive Table 2: Common Pharmacophore Features for Kinase Inhibitors Based on Analog Studies

This table summarizes typical features identified in pharmacophore models for kinase inhibitors relevant to the this compound scaffold.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | e.g., Pyridine Nitrogen | Interacts with kinase hinge residues (e.g., backbone NH) |

| Hydrogen Bond Donor | e.g., Amine N-H | Interacts with kinase hinge residues (e.g., backbone C=O) |

| Aromatic Ring | Phenyl or Pyridine Ring | Forms π-π stacking interactions with aromatic residues (e.g., Phe) |

| Hydrophobic Group | Chlorophenyl Moiety | Occupies hydrophobic pockets in the ATP-binding site |

Virtual screening via molecular docking is a powerful technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target whose 3D structure is known. mdpi.com For this compound, this would involve docking the molecule into the crystal structures of various protein targets, particularly protein kinases, available from the Protein Data Bank (PDB).

The aminopyridine scaffold is known to act as a "hinge-binder" in many protein kinases. acs.org Therefore, likely targets for virtual screening would include kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vaccinia-Related Kinases (VRK1, VRK2), and Mer tyrosine kinase. nih.govnih.govnih.gov The docking process calculates a "docking score," which estimates the binding free energy, and identifies key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site. nih.govnih.gov For example, docking might predict that the pyridine nitrogen and the exocyclic amine of the compound form crucial hydrogen bonds with the kinase hinge region. nih.gov

Interactive Table 3: Illustrative Virtual Screening Results Against Selected Kinase Targets

This table presents hypothetical docking results for this compound against relevant protein kinase targets. Scores and interactions are based on typical findings for similar inhibitors.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| EGFR (e.g., 1M17) | -8.5 | Met793, Lys745, Asp855 |

| VRK1 (e.g., 5V2E) | -7.9 | Val168, Lys171 |

| Mer Kinase (e.g., 2P0C) | -8.2 | Asp645, Lys538 |

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.govresearchgate.net These models are essential for optimizing lead compounds and predicting the properties of newly designed molecules.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. chemrevlett.com These descriptors quantify various aspects of the molecule's structure, such as its steric (e.g., molecular weight), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀). chemrevlett.comresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. nih.govmdpi.com Similarly, QSPR models can predict properties like solubility or melting point. researchgate.netresearchgate.net

Interactive Table 4: Example of a Hypothetical QSAR Model Equation and its Statistical Validation

This table shows a representative QSAR model for a series of pyridine derivatives and the statistical parameters used to assess its quality and predictive power. chemrevlett.com

| Parameter | Description | Value |

| Model Equation | pIC₅₀ = 0.85(MLOGP) - 0.12(MolWt) + 0.45*(nHA) + 2.15 | N/A |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.91 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out). | 0.78 |

| r²_ext (External Validation R²) | A measure of the model's predictive ability on an external test set of compounds not used in model building. | 0.85 |

Machine Learning and Artificial Intelligence Applications in Predicting Chemical Behavior

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and pharmaceutical research by enabling the prediction of molecular behavior from large datasets. nih.govnih.govresearchgate.net Unlike traditional QSAR models that often rely on pre-selected physical descriptors, ML algorithms like random forests, support vector machines, and deep neural networks can learn complex, non-linear relationships directly from chemical structures. nih.govucla.edurjptonline.org

For this compound and its analogs, AI can be applied in several ways:

Reaction Outcome and Yield Prediction: ML models can be trained on vast databases of chemical reactions to predict the major product, yield, or optimal conditions for a new reaction, helping to streamline synthesis planning. ucla.edurjptonline.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. Starting with a scaffold like this compound, these models could suggest novel substitutions predicted to enhance potency against a specific kinase target or improve pharmacokinetic properties. youtube.com

Bioactivity and Property Prediction: AI models can predict a wide range of biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for a given molecule. nih.govnih.gov An AI platform could screen this compound against hundreds of potential biological targets simultaneously or predict its metabolic stability, helping to prioritize it for further experimental testing. researchgate.net

Interactive Table 5: Potential AI/ML Applications for this compound

| AI/ML Application | Predicted Output | Potential Impact |

| Reaction Yield Prediction | Quantitative yield for a specific synthetic step | Optimization of synthesis route, reduction of experimental effort. researchgate.net |

| Target Identification | A ranked list of potential protein targets | Discovery of new therapeutic applications for the compound. nih.gov |

| Generative Modeling | Novel analogs with improved predicted activity | Accelerated lead optimization and discovery of new chemical entities. |

| ADMET Prediction | Profile of solubility, permeability, metabolism, toxicity | Early-stage flagging of potential liabilities, improving success rates. |

Pre Clinical Biological Activity and Mechanistic Investigations in Vitro/in Silico Focus

Target Identification and Validation Strategies (In Vitro/In Silico)

The identification of molecular targets is a critical first step in the development of new therapeutic agents. For novel compounds like 4-(3-chlorophenyl)pyridin-3-amine, a variety of in vitro and in silico strategies are employed to elucidate their protein binding partners.

High-Throughput Screening (HTS) Campaigns Utilizing Analog Libraries

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against specific biological targets. While no HTS campaigns utilizing a library of this compound analogs have been explicitly reported, a notable study identified a series of 4-(pyridin-2-yl)thiazol-2-amine derivatives as inhibitors of the KDM4 and KDM5 subfamilies of histone lysine (B10760008) demethylases through an HTS campaign. acs.org This suggests that screening libraries containing the aminopyridine scaffold against various target classes, including epigenetic modifiers, could be a fruitful strategy for identifying the biological targets of this compound and its derivatives.

Affinity-Based Proteomics for Target Deconvolution (In Vitro)

Affinity-based proteomics is a powerful tool for the unbiased identification of protein targets of a small molecule. This technique typically involves immobilizing a derivative of the compound of interest onto a solid support and using it to "fish" for binding partners from a cell lysate. While there is no specific data on the application of this method to this compound, this approach would be a logical next step to deconvolve its targets in an unbiased manner.

Molecular Docking and Virtual Screening for Potential Protein Binding Partners

Molecular docking and virtual screening are computational techniques used to predict the binding of a small molecule to a protein target. Several studies have employed these methods to investigate compounds with scaffolds similar to this compound.

For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors based on molecular docking studies. nih.gov Within this series, the analog 3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine was synthesized and evaluated. nih.gov This suggests that the 4-(3-chlorophenyl)pyridine (B1610065) core can be accommodated in the colchicine (B1669291) binding site of tubulin.

In another study, molecular docking was used to identify potent pyridine-3-carboxamide (B1143946) analogs against bacterial wilt in tomatoes. nih.gov These examples highlight the utility of in silico approaches to predict and rationalize the biological activities of novel compounds based on the 4-phenylpyridine (B135609) scaffold.

Enzyme Inhibition and Modulation Studies (In Vitro)

The aminopyridine scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.

Kinase Inhibition Profiling and Selectivity Assessments

The 4-phenylpyridine and related aminopyridine moieties are prevalent in a number of kinase inhibitors. While direct kinase inhibition data for this compound is not available, studies on closely related analogs provide valuable insights.

An investigation into imidazo[4,5-b]pyridine-based kinase inhibitors revealed that the introduction of a p-chlorophenyl substituent was beneficial for inhibitory activity against SW620 tumor cells. acs.org This research led to the identification of a potent dual inhibitor of FLT3 and Aurora kinases. acs.org

Furthermore, a class of tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based compounds has been identified as selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK3. nih.gov While structurally more complex, these molecules contain a substituted pyridine (B92270) ring system, underscoring the potential of this scaffold in designing kinase inhibitors.

The table below summarizes the kinase inhibitory activity of a representative analog.

| Compound Name | Target Kinase(s) | Activity (IC50/GI50) | Reference |

| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A, SW620 tumor cells | GI50 = 0.283 μM | acs.org |

Interactive Data Table: Kinase Inhibition of an Analog

| Compound Name | Target Kinase(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A, SW620 tumor cells | GI50 = 0.283 μM | acs.org |

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors, Ion Channels)

The 4-phenylpyridine scaffold has also been explored for its interaction with various receptors.

G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are important drug targets. nih.govnih.gov While direct binding data for this compound on GPCRs is lacking, the structurally related compound 4-chlorophenylguanidine has been identified as an agonist and positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), which is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily and not a GPCR. nih.gov

Nuclear Receptors: There is currently no publicly available data on the interaction of this compound or its close analogs with nuclear receptors.

Ion Channels: The aminopyridine structure is a well-known pharmacophore for potassium channel blockers. nih.gov For example, 4-aminopyridine (B3432731) is a clinically used potassium channel blocker. nih.govresearchgate.net A novel trisubstituted aminopyridine, 3-fluoro-5-methylpyridin-4-amine , has been characterized as a potassium channel blocker with comparable potency to 4-aminopyridine. nih.govresearchgate.net Symmetrical bispyridinium compounds have also been shown to act as open channel blockers of cation-selective ion channels. acs.org These findings suggest that this compound could potentially modulate the activity of various ion channels.

The table below summarizes the ion channel activity of a related analog.

| Compound Name | Target Ion Channel | Activity | Reference |

| 4-Chlorophenylguanidine | ASIC3 | Agonist and Positive Allosteric Modulator | nih.gov |

Interactive Data Table: Ion Channel Activity of an Analog

| Compound Name | Target Ion Channel | Activity | Reference |

|---|---|---|---|

| 4-Chlorophenylguanidine | ASIC3 | Agonist and Positive Allosteric Modulator | nih.gov |

Enzyme Kinetics and Mechanism of Inhibition

There is currently no publicly available research detailing the enzyme kinetics or the mechanism of inhibition for this compound. Studies that would elucidate whether the compound acts as a competitive, non-competitive, or other type of enzyme inhibitor have not been published in accessible scientific literature.

Cell-Based Assays and Phenotypic Screening

Information regarding the effects of this compound in cell-based assays is not available in the public domain. This includes a lack of data on:

Mechanism of Action Elucidation at the Molecular Level

Detailed molecular-level investigations to elucidate the mechanism of action for this compound are not present in the available scientific literature. This includes a lack of:

Co-Crystallization Studies and X-ray Diffraction of Protein-Ligand Complexes

Direct co-crystallization and X-ray diffraction data for a protein-ligand complex involving this compound are not extensively available in public databases. However, the broader class of aminopyridine-based kinase inhibitors has been widely studied through crystallography, offering significant insight into the likely binding mode of this compound.

Typically, small molecule kinase inhibitors that feature a heterocyclic core, such as aminopyridine, function as ATP-competitive inhibitors. They occupy the ATP-binding site located in the cleft between the N- and C-lobes of the kinase catalytic domain. The aminopyridine moiety is crucial for this interaction, as it mimics the hydrogen bonding pattern of the adenine (B156593) base of ATP. acs.org Specifically, the pyridine ring nitrogen and the exocyclic amine group are perfectly positioned to form two or three key hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region. nih.govchemrxiv.org

For this compound, it is hypothesized that the pyridine nitrogen acts as a hydrogen bond acceptor from a hinge backbone NH group, while the 3-amino group acts as a hydrogen bond donor to a backbone carbonyl oxygen. nih.govnih.gov The 3-chlorophenyl group would then project into a nearby hydrophobic pocket, often referred to as the "selectivity pocket," where the nature of the substituent can dictate potency and selectivity against different kinases. acs.org Definitive confirmation of this binding hypothesis would require successful co-crystallization and high-resolution X-ray diffraction analysis.

Site-Directed Mutagenesis to Identify Key Binding Residues

Site-directed mutagenesis is a powerful technique used to validate the importance of specific amino acid residues in the binding of a ligand. While studies specifically detailing the mutagenesis of a target protein for this compound are not reported, extensive research on analogous kinase inhibitors has established the utility of this method.

A critical residue in many kinases is the "gatekeeper" residue, which sits (B43327) at the entrance to a deep hydrophobic pocket adjacent to the ATP-binding site. nih.gov The size of this residue is a key determinant of inhibitor selectivity. For example, mutating a smaller gatekeeper residue like threonine to a larger, bulkier one like methionine or phenylalanine can sterically block the binding of certain inhibitors, thereby drastically reducing their inhibitory effect. nih.govnih.gov

To experimentally validate the binding mode of this compound, a site-directed mutagenesis study could be performed on a putative kinase target. Key residues in the hinge region and the hydrophobic pocket accommodating the chlorophenyl group would be mutated, and the resulting change in binding affinity or inhibitory activity would be measured. A significant loss of activity upon mutation of a specific residue would confirm its critical role in the interaction.

Table 1: Illustrative Site-Directed Mutagenesis Plan for a Putative Kinase Target

| Mutation | Location | Rationale | Expected Outcome for Binding |

| T338M | Gatekeeper Residue | Introduce steric bulk to block the hydrophobic pocket. | Significant decrease in affinity. |

| M318A | Hinge Region | Remove a key backbone interaction point. | Moderate to significant decrease in affinity. |

| L298F | Hydrophobic Pocket | Alter the shape and sterics of the pocket. | Variable; could increase or decrease affinity. |

| E286A | Catalytic Loop | Disrupt a potential salt bridge or polar interaction. | Minor or no change if not a direct contact point. |

Structure-Activity Relationship (SAR) Studies for Biological Targets (In Vitro/In Silico)

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound like this compound into a more potent and selective agent. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity.